N-[3-(morpholin-4-yl)propyl]aniline
Description
Contextualization within Amine and Heterocyclic Chemistry Research
N-[3-(morpholin-4-yl)propyl]aniline is a notable example of a molecule that integrates key components from both amine and heterocyclic chemistry. Its structure is characterized by an aniline (B41778) core, a fundamental aromatic amine, which is connected via a propyl linker to a morpholine (B109124) ring, a saturated heterocycle containing both oxygen and nitrogen atoms. The morpholine moiety is a common feature in medicinal chemistry and materials science due to its favorable properties, such as improving the pharmacokinetic profile of drug candidates. nih.gov
The aniline portion of the molecule provides a site for various chemical modifications, including substitutions on the aromatic ring and reactions involving the amino group. The propyl chain offers conformational flexibility, influencing the spatial arrangement of the aniline and morpholine rings relative to each other. This combination of a flexible linker and two distinct functional ends makes this compound a versatile scaffold for the synthesis of more complex molecules. The study of such compounds contributes to a deeper understanding of structure-activity relationships and the influence of heterocyclic groups on the properties of aromatic amines.
Scope and Significance of Scholarly Investigations on this compound
Scholarly interest in this compound and its derivatives spans several areas of chemical research. A primary focus has been its use as a building block in the synthesis of novel compounds with potential biological activity. The morpholine ring, in particular, is a well-established pharmacophore found in a number of approved drugs. nih.gov Researchers have explored how the incorporation of the this compound scaffold influences the properties of new chemical entities.
Investigations have also centered on the synthesis of related structures, such as 4-(4-morpholinyl)aniline, which has been used in the preparation of agents active in the central nervous system and in photographic color developing processes. fishersci.no The synthesis of various substituted anilines and their N-alkylation are fundamental reactions in organic chemistry, and studies on this compound contribute to the broader knowledge in this area.
Overview of Key Academic Research Directions and Methodologies
The primary research directions involving this compound can be categorized into synthetic methodology, structural analysis, and the exploration of its utility as a chemical intermediate.
Synthetic Methodologies:
N-Alkylation: A common synthetic route to this compound and similar compounds involves the N-alkylation of aniline with a suitable morpholine-containing alkyl halide. This classic nucleophilic substitution is often carried out in the presence of a base to enhance the reactivity of the aniline.
Reductive Amination: Another approach involves the reaction of aniline with a morpholine-containing aldehyde or ketone in the presence of a reducing agent.
Multi-component Reactions: More advanced strategies may employ multi-component reactions where the aniline, a morpholine precursor, and the propyl linker are assembled in a single step.
Structural Analysis: The characterization of this compound and its derivatives relies on a range of spectroscopic and analytical techniques. These include:
Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the connectivity and spatial arrangement of atoms.
Mass Spectrometry (MS) to determine the molecular weight and fragmentation patterns. chemicalbook.com
Infrared (IR) spectroscopy to identify characteristic functional groups.
X-ray crystallography to determine the precise three-dimensional structure in the solid state.
Chemical Intermediate: A significant area of research is the use of this compound as an intermediate in the synthesis of more complex target molecules. For example, derivatives of similar structures like 4-(4-morpholin-3-onyl)aniline are key intermediates in the synthesis of pharmaceuticals. google.com The reactivity of both the aniline nitrogen and the aromatic ring allows for a wide range of subsequent chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C13H20N2O americanelements.com |
| Molecular Weight | 220.31 g/mol americanelements.com |
| Appearance | Liquid americanelements.com |
| CAS Number | 1137735-26-2 americanelements.comchemsrc.combldpharm.com |
| IUPAC Name | N-(3-morpholin-4-ylpropyl)aniline americanelements.com |
Structure
3D Structure
Properties
IUPAC Name |
N-(3-morpholin-4-ylpropyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-2-5-13(6-3-1)14-7-4-8-15-9-11-16-12-10-15/h1-3,5-6,14H,4,7-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWOODGLTWCTWTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Preparative Routes for N 3 Morpholin 4 Yl Propyl Aniline
Established Reaction Pathways and Optimization Strategies
The selection of a specific synthetic route often depends on factors like the availability of starting materials, desired yield, and scalability. Optimization of these pathways typically involves fine-tuning reaction conditions such as solvent, temperature, catalyst, and base.
Amination reactions are fundamental to forming the aryl-nitrogen bond. In the context of N-[3-(morpholin-4-yl)propyl]aniline synthesis, this typically involves coupling 3-(morpholin-4-yl)propylamine with a phenyl group precursor.
Prominent methods for this C(sp²)–N bond formation include metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination and Ullmann-type couplings. nih.gov These reactions are powerful tools for creating aryl amines and offer an alternative to classical methods. nih.gov The Buchwald-Hartwig reaction, for instance, would involve the palladium-catalyzed coupling of 3-(morpholin-4-yl)propylamine with a halobenzene (e.g., bromobenzene (B47551) or chlorobenzene) in the presence of a suitable phosphine (B1218219) ligand and a base.
Another strategy involves nucleophilic aromatic substitution (SNAr) followed by a reduction step. For example, a related compound, 3-fluoro-4-morpholinoaniline, is synthesized via the SNAr reaction of morpholine (B109124) with 1,2-difluoro-4-nitrobenzene, followed by the reduction of the nitro group to an amine using reagents like iron in the presence of ammonium (B1175870) chloride. researchgate.net A similar principle could be applied where a nitro-substituted phenyl ring is first coupled to the morpholinopropyl moiety, followed by reduction of the nitro group. The reduction step is commonly carried out using catalytic hydrogenation with catalysts like palladium on carbon (Pd/C). chemicalbook.com
The most direct route to this compound is the N-alkylation of aniline (B41778) with a suitable morpholinopropyl derivative. This involves forming the bond between the aniline nitrogen and the propyl chain. The key reactant for this procedure is typically 4-(3-chloropropyl)morpholine (B193441) or its bromo- and iodo-analogs.
The reaction is a nucleophilic substitution where the aniline acts as the nucleophile. The process often requires a base to neutralize the hydrogen halide formed during the reaction and can be facilitated by heat. A significant challenge in this approach is controlling the degree of alkylation, as the desired secondary amine product can react further to form a tertiary amine.
Research into the N-alkylation of anilines has explored various conditions to optimize yield and selectivity. For instance, the vapor-phase alkylation of aniline with alcohols over heterogeneous catalysts has been shown to be highly efficient. researchgate.net While this "hydrogen borrowing" methodology differs from using an alkyl halide, it underscores the feasibility of forming the N-alkyl bond. researchgate.net Optimization studies on similar reactions have investigated the effects of different catalysts, bases, solvents, and temperatures to maximize the yield of the desired mono-alkylation product. researchgate.net
| Reactants | Catalyst/Reagents | Conditions | Product | Yield | Reference |
| Aniline, 1-Propanol | Cu/SiO₂ | 260°C, Vapor Phase | N-propyl aniline | >92% Selectivity | researchgate.net |
| Aniline, Benzyl Alcohol | CoNₓ@NC, t-BuOK | 140°C, Toluene | N-benzylaniline | High | researchgate.net |
| N-Benzylaniline, Methyl Iodide | Potassium tert-butoxide | <10°C, THF | N-Methyl-N-benzylaniline | Not specified | orgsyn.org |
This table presents findings from analogous N-alkylation reactions on aniline, demonstrating typical conditions and catalysts that could be adapted for the synthesis of this compound.
Reductive amination offers a highly efficient and convergent one-pot approach to synthesizing this compound. This method involves the reaction of aniline with 3-morpholinopropanal. The initial reaction forms an intermediate iminium ion or enamine, which is then reduced in situ to the target secondary amine.
This pathway avoids the use of alkyl halides and often proceeds under mild conditions with high yields. researchgate.net A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective and often giving higher yields and fewer side products compared to alternatives like sodium cyanoborohydride (NaBH₃CN). researchgate.net The reaction can be sensitive to the nucleophilicity of the amine and may require acidic conditions to facilitate the initial condensation to the imine/iminium ion. nih.gov
Other systems for reductive amination include α-picoline-borane, which can be used in methanol, water, or even under neat conditions, and systems like InCl₃/Et₃SiH/MeOH, which show high chemoselectivity. organic-chemistry.org
| Carbonyl Compound | Amine | Reducing System | Key Features | Reference |
| Aldehydes/Ketones | Primary/Secondary Amines | NaBH(OAc)₃ | Consistently high yields, fewer side products. | researchgate.net |
| Aldehydes/Ketones | Primary/Secondary Amines | α-picoline-borane / AcOH | Effective in MeOH, water, or neat conditions. | organic-chemistry.org |
| Aldehydes/Ketones | Aliphatic/Aromatic Amines | InCl₃ / Et₃SiH / MeOH | Highly chemoselective, tolerates various functional groups. | organic-chemistry.org |
| Ketones | Secondary Aryl Amines | Trichlorosilane / TMEDA | Effective for preparing hindered tertiary amines, adaptable for secondary. | researchgate.net |
This table summarizes various reductive amination systems applicable to the synthesis of secondary amines like this compound.
Catalytic Systems in this compound Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering routes that are more efficient, selective, and environmentally benign. Both homogeneous and heterogeneous catalytic systems are applicable to the synthesis of this compound.
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is exemplified by the metal-mediated cross-coupling reactions mentioned earlier. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are cornerstones of modern C-N bond formation and are well-suited for synthesizing the target molecule from 3-(morpholin-4-yl)propylamine and a halobenzene. nih.gov These methods have largely replaced older, harsher techniques for creating aryl amines.
Another advanced homogeneous catalytic approach is the "hydrogen borrowing" or "acceptorless dehydrogenative coupling" reaction. Here, a catalyst, often based on iridium or cobalt, facilitates the N-alkylation of an amine with an alcohol. researchgate.netmdpi.com In the context of the target molecule, this would involve reacting aniline with 3-morpholinopropan-1-ol. The catalyst temporarily oxidizes the alcohol to an aldehyde, which then undergoes reductive amination with the aniline, with water as the only byproduct.
Heterogeneous catalysis involves catalysts in a different phase from the reactants, typically a solid catalyst in a liquid or gas phase reaction. A major advantage of this approach is the ease of catalyst separation and recycling. researchgate.net
For the synthesis of this compound, heterogeneous catalysts can be employed in both alkylation and reductive amination pathways. The vapor-phase N-alkylation of aniline with propanol (B110389) has been successfully demonstrated using a copper on silica (B1680970) (Cu/SiO₂) catalyst, achieving high conversion and selectivity. researchgate.net Similarly, a CuO–NiO/γ–Al₂O₃ catalyst has been used for the N-alkylation of morpholine with various alcohols. researchgate.net These examples demonstrate the viability of using surface-supported metal catalysts for the N-alkylation step.
In the context of related transformations, supported palladium catalysts have been developed for the selective hydrogenation of substituted nitroaromatics to anilines. mdpi.com For instance, a morpholine-modified Pd/γ-Al₂O₃@ASMA pellet catalyst showed excellent activity and selectivity in the hydrogenation of p-chloronitrobenzene to p-chloroaniline, a reaction that could be part of a multi-step synthesis of the target compound. mdpi.com The solid support allows for catalyst reuse, a key factor for industrial applications. mdpi.com
| Reaction Type | Catalyst | Substrates | Key Advantages | Reference |
| N-Alkylation | CuO–NiO/γ–Al₂O₃ | Morpholine, Alcohols | Gas-solid phase, avoids alkyl halides. | researchgate.net |
| N-Alkylation | Cu/SiO₂ | Aniline, 1-Propanol | High activity and selectivity in vapor phase. | researchgate.net |
| Nitro Hydrogenation | Pd/γ-Al₂O₃@ASMA | p-Chloronitrobenzene | High selectivity, catalyst stability and reusability. | mdpi.com |
| N-Alkylation | Acidic Carbons | Imidazoles, Alkylating Agents | Metal-free, reduced hazardous byproducts. | mdpi.com |
This table highlights various heterogeneous catalytic systems used in reactions relevant to the synthesis of this compound.
Green Chemistry Principles in Synthetic Route Design and Execution
The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign processes. Key considerations include the use of less hazardous reagents, renewable feedstocks, and energy-efficient reaction conditions.
Recent advancements in the synthesis of morpholines and anilines have highlighted the use of greener alternatives. For instance, the use of ethylene (B1197577) sulfate (B86663) as a monoalkylation agent for the synthesis of morpholines presents a more environmentally friendly option compared to traditional methods. chemrxiv.orgchemrxiv.org While not directly applied to the target molecule in the provided literature, this principle can be extrapolated. The goal is to minimize waste and maximize atom economy.
Furthermore, the selection of solvents plays a critical role. The replacement of volatile organic compounds (VOCs) with greener alternatives such as water, ethanol, or even solvent-free conditions is a key aspect of green synthetic design.
Reaction Condition Parameters and Process Intensification Techniques (e.g., Microwave-Assisted Synthesis)
Optimizing reaction conditions is paramount for achieving high yields and purity. For the synthesis of this compound via nucleophilic substitution, key parameters include temperature, reaction time, and the choice of base and solvent.
Process intensification techniques, such as microwave-assisted synthesis, have emerged as powerful tools in modern organic chemistry. ajrconline.org Microwave irradiation can significantly reduce reaction times, improve yields, and often leads to cleaner reactions with fewer byproducts. ajrconline.orgnih.govmdpi.com This technique offers a greener alternative to conventional heating methods due to its efficiency. ajrconline.org In the context of synthesizing this compound, microwave-assisted synthesis could be particularly beneficial in accelerating the nucleophilic substitution or reductive amination steps. mdpi.comresearchgate.netjmpas.com
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Impact on Reaction |
| Temperature | Typically 80-120 °C | Often higher localized temperatures | Higher temperatures can increase reaction rates but may also lead to decomposition. |
| Reaction Time | Several hours to days | Minutes to a few hours | Shorter reaction times increase throughput and reduce energy consumption. ajrconline.org |
| Solvent | High-boiling point solvents (e.g., DMF, DMSO) | Can use lower-boiling point solvents or solvent-free conditions | Reduced solvent usage aligns with green chemistry principles. nih.gov |
| Yield | Variable | Often higher yields | Improved efficiency and reduced side reactions contribute to higher yields. ajrconline.org |
Purification Techniques and Purity Assessment in Preparative Chemistry
After the synthesis, purification of this compound is essential to remove unreacted starting materials, reagents, and byproducts. Common purification techniques include:
Extraction: To remove water-soluble impurities.
Chromatography: Column chromatography using silica gel is a standard method for purifying organic compounds. The choice of eluent system is critical for achieving good separation.
Distillation: If the compound is a liquid and thermally stable, vacuum distillation can be an effective purification method.
Crystallization: If the compound is a solid, recrystallization from a suitable solvent system can yield a highly pure product. For anilines, formation of a salt (e.g., hydrochloride or oxalate) followed by recrystallization and then neutralization to regenerate the free amine is a common purification strategy. google.com
Purity assessment is typically performed using a combination of analytical techniques:
Advanced Spectroscopic and Structural Elucidation of N 3 Morpholin 4 Yl Propyl Aniline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules. For N-[3-(morpholin-4-yl)propyl]aniline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would be employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals.
Based on the known chemical shifts of analogous structures, such as N-propylaniline and 4-phenylmorpholine, a predicted ¹H and ¹³C NMR data set can be formulated. In a typical deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons of the aniline (B41778) ring are expected to appear in the range of δ 6.5-7.3 ppm. The protons of the propyl chain and the morpholine (B109124) ring would be observed in the upfield region, typically between δ 1.8 and 3.8 ppm. Similarly, the aromatic carbons would resonate around δ 112-148 ppm, while the aliphatic carbons of the propyl and morpholine groups would appear at approximately δ 20-67 ppm.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| H-2', H-6' (Aromatic) | 7.15-7.25 | t | 7.5-8.0 |
| H-4' (Aromatic) | 6.65-6.75 | t | 7.0-7.5 |
| H-3', H-5' (Aromatic) | 6.55-6.65 | d | 7.5-8.0 |
| NH (Aniline) | ~3.6 (broad s) | s (broad) | - |
| H-1 (Propyl) | 3.10-3.20 | t | 7.0-7.5 |
| H-3 (Propyl) | 2.40-2.50 | t | 7.0-7.5 |
| H-2 (Propyl) | 1.80-1.90 | p | 7.0-7.5 |
| H-a (Morpholine) | 3.65-3.75 | t | 4.5-5.0 |
| H-b (Morpholine) | 2.40-2.50 | t | 4.5-5.0 |
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1' (Aromatic) | ~148.0 |
| C-2', C-6' (Aromatic) | ~129.0 |
| C-4' (Aromatic) | ~117.0 |
| C-3', C-5' (Aromatic) | ~112.5 |
| C-a (Morpholine) | ~67.0 |
| C-3 (Propyl) | ~58.0 |
| C-b (Morpholine) | ~54.0 |
| C-1 (Propyl) | ~43.0 |
| C-2 (Propyl) | ~25.0 |
Multidimensional NMR Techniques for Connectivity and Conformation (e.g., 2D COSY, HSQC, HMBC, NOESY)
To move beyond predictions and confirm the precise structural arrangement, a suite of 2D NMR experiments is indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, clear cross-peaks would be expected between the adjacent protons of the propyl chain (H-1/H-2 and H-2/H-3). Similarly, correlations between the ortho, meta, and para protons on the aniline ring would be observed, confirming their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of each carbon signal based on the known assignment of its attached proton. For example, the carbon signal at approximately 43.0 ppm would show a cross-peak with the triplet at δ 3.10-3.20 ppm, confirming its identity as C-1 of the propyl chain.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for connecting the different fragments of the molecule. Key correlations would be expected from the H-1 protons to the aniline C-1' carbon, and from the H-3 protons to the morpholine C-b carbons, unequivocally establishing the connectivity of the propyl linker between the aniline and morpholine rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space proximity of protons, providing insights into the molecule's three-dimensional conformation. For a flexible molecule like this compound, NOESY could indicate preferred spatial arrangements of the aniline and morpholine rings relative to each other.
Solid-State NMR for Crystalline and Amorphous Phase Analysis
While solution-state NMR provides data on the molecule's behavior in a solvent, solid-state NMR (ssNMR) offers valuable information about its structure in the solid phase. This technique is particularly useful for studying polymorphism, where a compound can exist in different crystalline forms, or for characterizing amorphous materials. By analyzing the chemical shift anisotropy and dipolar couplings in the solid state, one can gain insights into the local molecular environment, packing, and conformation, which may differ significantly from the solvated state.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy, encompassing both IR and Raman techniques, provides a fingerprint of the functional groups present in a molecule.
Functional Group Vibrational Assignment and Conformational Analysis
The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to its constituent parts.
Aniline Moiety: The N-H stretching vibration of the secondary amine is expected as a sharp band in the region of 3350-3450 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring would be observed in the 1500-1600 cm⁻¹ region.
Morpholine Moiety: The C-O-C stretching of the ether linkage in the morpholine ring would produce a strong, characteristic band around 1115 cm⁻¹. The C-N stretching of the tertiary amine within the morpholine ring would also be present.
Propyl Linker: Aliphatic C-H stretching vibrations from the propyl chain would be visible in the 2850-2960 cm⁻¹ range.
Predicted Major Vibrational Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Aniline) | 3350-3450 | Medium |
| Aromatic C-H Stretch | 3000-3100 | Medium |
| Aliphatic C-H Stretch | 2850-2960 | Strong |
| C=C Stretch (Aromatic) | 1500-1600 | Strong |
| C-O-C Stretch (Morpholine) | ~1115 | Strong |
| C-N Stretch (Aniline) | 1250-1350 | Medium |
| C-N Stretch (Morpholine) | 1050-1150 | Medium |
Intermolecular Interactions and Hydrogen Bonding Networks
The position and shape of the N-H stretching band can provide valuable information about hydrogen bonding. In the condensed phase, intermolecular hydrogen bonding between the N-H of the aniline and the oxygen or nitrogen atoms of the morpholine ring of neighboring molecules is likely to occur, leading to a broadening and shifting of the N-H band to lower wavenumbers compared to the gas phase.
Mass Spectrometry for Fragmentation Pattern Analysis and Precise Mass Determination
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation pattern. For this compound (molar mass 220.31 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 220.
The fragmentation of the molecular ion would likely proceed through several characteristic pathways:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atoms is a common fragmentation pathway for amines. This could lead to the formation of a stable morpholinomethyl cation at m/z 100 ([C₅H₁₀NO]⁺) through cleavage between C-2 and C-3 of the propyl chain, which would likely be a prominent peak.
Cleavage of the Propyl Chain: Fragmentation at other points along the propyl chain would also occur, leading to various smaller charged fragments.
Loss of the Morpholine Ring: Fragmentation could also involve the loss of the entire morpholine ring, leading to an ion corresponding to the anilino-propyl fragment.
The precise mass determination using high-resolution mass spectrometry would confirm the elemental composition of the parent ion and its fragments, further solidifying the structural assignment.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places), HRMS can distinguish between molecules that have the same nominal mass but different elemental formulas.
For this compound, which has a chemical formula of C13H20N2O, the expected monoisotopic mass is 220.1576 g/mol . An HRMS analysis would aim to experimentally measure this value. A hypothetical result would be presented in a data table, comparing the calculated mass with the experimentally observed mass and showing the very low mass error (typically in parts per million, ppm) that confirms the elemental composition.
Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C13H20N2O |
| Ion Type | [M+H]+ |
| Calculated m/z | 221.1648 |
| Observed m/z | Data not available |
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Fragments
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting fragment ions. This process provides valuable information about the connectivity of atoms within the molecule.
In a hypothetical MS/MS experiment on the protonated molecule of this compound ([M+H]+, m/z 221.1648), the ion would be isolated and then fragmented by collision-induced dissociation (CID). The resulting fragments would be characteristic of the molecule's structure. For instance, common fragmentation pathways for such a molecule could include:
Cleavage of the propyl chain.
Loss of the morpholine ring or fragments thereof.
Fragmentation of the aniline group.
The masses of these fragments would help to piece together the structure of the original molecule, confirming the presence of the morpholinopropyl and aniline moieties.
Table 2: Predicted Major Fragment Ions in a Hypothetical MS/MS Spectrum of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Fragment Structure/Loss |
|---|---|---|
| 221.1648 | Data not available | Hypothetical loss of morpholine |
| 221.1648 | Data not available | Hypothetical cleavage of the propyl chain |
X-ray Diffraction Studies for Solid-State Structure Determination
X-ray diffraction techniques are the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid.
Single-Crystal X-ray Diffraction for Absolute Structure and Conformational Preferences
If a suitable single crystal of this compound could be grown, single-crystal X-ray diffraction would provide a wealth of information. This includes precise bond lengths, bond angles, and torsion angles, which would reveal the exact conformation of the molecule in the solid state. Key findings would include the conformation of the morpholine ring (typically a chair conformation), the geometry of the propyl linker, and the planarity of the aniline group. Furthermore, the analysis would reveal intermolecular interactions, such as hydrogen bonding, which dictate how the molecules pack in the crystal lattice.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
| Bond Lengths (e.g., C-N, C-O) | Data not available |
| Bond Angles (e.g., C-N-C) | Data not available |
Powder X-ray Diffraction for Polymorphism and Crystallinity
Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. It can identify the crystalline phases present and can be used to study polymorphism—the ability of a compound to exist in more than one crystal structure. A PXRD pattern is a fingerprint of the crystalline solid. For this compound, a PXRD analysis would confirm whether a sample is crystalline or amorphous and could be used to identify different polymorphic forms if they exist. Each polymorph would give a unique diffraction pattern.
Other Advanced Spectroscopic Techniques
Other spectroscopic techniques can provide further insight into the electronic properties of the molecule.
UV-Vis Spectroscopy : This technique measures the absorption of ultraviolet and visible light by a compound. For this compound, the aniline chromophore would be expected to absorb in the UV region. The wavelength of maximum absorbance (λmax) would provide information about the electronic transitions within the molecule.
Fluorescence Spectroscopy : This technique measures the emission of light from a compound after it has absorbed light. If this compound is fluorescent, a fluorescence spectrum would show the emission wavelength and quantum yield, providing information about the excited state of the molecule.
Chiroptical Techniques : These techniques, such as circular dichroism, would be relevant if chiral derivatives of this compound were synthesized. They provide information about the stereochemistry of chiral molecules.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
Chemical Reactivity and Mechanistic Investigations of N 3 Morpholin 4 Yl Propyl Aniline
Acid-Base Properties and Protonation Equilibria in Various Media
The acid-base characteristics of N-[3-(morpholin-4-yl)propyl]aniline are dictated by the two nitrogen centers: the aniline (B41778) nitrogen and the morpholine (B109124) nitrogen. The basicity of the aniline nitrogen is significantly lower than that of typical aliphatic amines. This is due to the delocalization of the nitrogen's lone pair of electrons into the aromatic pi-system, which reduces its availability for protonation. rsc.org In contrast, the morpholine nitrogen is a tertiary amine and exhibits basicity typical for such structures.
The pKa of aniline is approximately 4.6, while the pKa of morpholine is around 8.5. Due to the presence of the electron-donating propyl group, the basicity of the aniline nitrogen in this compound is expected to be slightly higher than that of aniline itself. Conversely, the electron-withdrawing effect of the phenylamino (B1219803) group might slightly decrease the basicity of the morpholine nitrogen.
In an acidic medium, the more basic morpholine nitrogen will be protonated first, forming a morpholinium cation. At lower pH values, the aniline nitrogen can also be protonated, resulting in a dicationic species. The protonation equilibria are crucial in controlling the compound's solubility and its behavior in chemical reactions, particularly in its capacity as a ligand for metal ions.
Table 1: Representative pKa Values of Parent Compounds
| Compound | pKa of Conjugate Acid |
| Aniline | 4.6 |
| Morpholine | 8.5 |
This table presents the pKa values of the parent aniline and morpholine as a reference for the expected acid-base properties of this compound.
Electrophilic and Nucleophilic Substitution Reactions on the Aniline and Morpholine Moieties
The aniline moiety in this compound is highly activated towards electrophilic aromatic substitution. The amino group is a strong ortho-, para-director, meaning that electrophiles will preferentially attack at the positions ortho and para to the amino group. acs.org Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. However, the high reactivity of the aniline ring can sometimes lead to polysubstitution and oxidation side reactions. bepls.com To control the reactivity and achieve monosubstitution, the amino group can be protected, for instance, by acetylation. This converts the strongly activating amino group into a moderately activating acetamido group, which still directs to the ortho and para positions but with reduced reactivity. researchgate.net
The morpholine ring, being a saturated heterocycle, is generally not susceptible to electrophilic or nucleophilic substitution reactions under standard conditions. The C-H bonds of the morpholine ring are relatively inert. Ring-opening reactions of morpholine can occur under harsh conditions, but this is not a typical substitution reaction.
Coordination Chemistry with Metal Centers
Ligand Design Principles and Coordination Modes
This compound possesses two potential coordination sites: the aniline nitrogen and the morpholine nitrogen. This allows it to function as a bidentate ligand, forming a chelate ring with a metal ion. The propyl linker provides flexibility, enabling the ligand to adopt a conformation suitable for coordination. The coordination could involve both nitrogen atoms, forming a stable six-membered chelate ring. It is also possible for the ligand to act as a tridentate ligand if the aniline nitrogen, the morpholine nitrogen, and the ether oxygen of the morpholine ring all coordinate to the metal center, although coordination through the ether oxygen is generally weaker. The coordination behavior will depend on the nature of the metal ion, the solvent system, and the presence of other competing ligands.
Stability Constants and Thermodynamic Parameters of Complex Formation
Table 2: Representative Stability Constants for a Related Ligand System
| Metal Ion | Log K1 | Log K2 |
| Co(II) | 4.5 | 3.8 |
| Ni(II) | 5.2 | 4.3 |
| Cu(II) | 7.8 | 6.5 |
| Zn(II) | 4.3 | 3.6 |
This table presents representative stability constants for a bidentate N,N'-donor ligand with divalent metal ions to illustrate the expected trend for this compound complexes. The data is not for the specific compound.
The thermodynamic parameters of complex formation, such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), provide further insight into the coordination process. The formation of chelate complexes is typically an entropically favored process.
Oxidative and Reductive Transformations
The this compound molecule has moieties that can undergo both oxidative and reductive transformations. The aniline part of the molecule is susceptible to oxidation. Anodic oxidation of N-alkylanilines can lead to the formation of various coupled products, such as substituted benzidines and diphenylamines. rsc.org The specific products formed depend on the reaction conditions, including the solvent and the presence of other reagents. rsc.org Chemical oxidation can also lead to the formation of colored products and polymers.
The morpholine ring is generally stable towards oxidation under mild conditions. However, strong oxidizing agents can lead to its degradation.
Reductive transformations are less common for the aniline and morpholine rings themselves unless they bear specific functional groups. For instance, if the aniline ring were nitrated, the nitro group could be readily reduced to an amino group. The N-propyl bond could potentially be cleaved under certain reductive conditions, a process known as N-dealkylation.
Reaction Kinetics and Mechanistic Pathways
Kinetic studies of reactions involving anilines often reveal complex mechanisms. For electrophilic substitution reactions, the rate-determining step is typically the attack of the electrophile on the aromatic ring to form a sigma complex (arenium ion). The rate of this reaction is influenced by the nature of the substituent on the aniline ring.
Studies on the reaction of substituted anilines with various reagents have shown that the reaction can proceed through the formation of an intermediate complex. rsc.org For example, the reaction of anilines with chloramine (B81541) T to form N-chloroanilines was found to be first-order with respect to chloramine T and fractional-order with respect to the amine, suggesting the formation of a pre-equilibrium complex. rsc.org
Table 3: Representative Kinetic Data for a Reaction of a Substituted Aniline
| Reactant | Rate Constant (k) |
| p-Toluidine | 2.5 x 10⁻³ M⁻¹s⁻¹ |
| Aniline | 1.8 x 10⁻³ M⁻¹s⁻¹ |
| p-Chloroaniline | 0.9 x 10⁻³ M⁻¹s⁻¹ |
This table shows representative rate constants for the reaction of different substituted anilines with an electrophile to illustrate the effect of substituents on reactivity. The data is not for the specific compound this compound.
The mechanism of N-dealkylation of N-alkylanilines has also been a subject of investigation. It can proceed through different pathways, including enzymatic and chemical methods. Mechanistic studies often involve the identification of intermediates and the determination of kinetic isotope effects to elucidate the reaction pathway.
Transition State Characterization
The formation of this compound typically proceeds through one of two primary synthetic routes: nucleophilic substitution or a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. Each of these pathways involves a distinct transition state that governs the reaction's kinetics and outcome.
Nucleophilic Substitution Pathway:
In a classical nucleophilic substitution reaction, aniline would act as the nucleophile, attacking an electrophilic 3-morpholinopropyl halide (e.g., 1-(3-chloropropyl)morpholine). The reaction would proceed via an SN2 mechanism. The transition state for this reaction would involve the partial formation of the N-C bond between the aniline nitrogen and the propyl chain's terminal carbon, and the simultaneous partial cleavage of the C-X (where X is a halogen) bond.
Buchwald-Hartwig Amination Pathway:
A more modern and often more efficient method for the synthesis of N-arylamines is the Buchwald-Hartwig amination. wikipedia.org This palladium-catalyzed cross-coupling reaction would involve the reaction of an aryl halide (e.g., bromobenzene) with N-(3-aminopropyl)morpholine or, more relevantly, the coupling of aniline with a 1-(3-halopropyl)morpholine. The catalytic cycle of the Buchwald-Hartwig amination is well-studied and involves several key steps: oxidative addition, ligand exchange, deprotonation, and reductive elimination. libretexts.org
The rate-determining step, and therefore the most critical transition state, can vary depending on the specific reactants and catalytic system used. However, the reductive elimination step, which forms the C-N bond and regenerates the Pd(0) catalyst, is often a key transition state to consider. Computational studies of similar Buchwald-Hartwig reactions have characterized this transition state as a three-centered structure involving the palladium atom, the nitrogen of the amine, and the carbon of the aryl group.
Below is a hypothetical data table summarizing plausible computed parameters for the transition state of the reductive elimination step in a palladium-catalyzed synthesis of this compound.
Interactive Data Table: Hypothetical Transition State Parameters (DFT B3LYP/6-31G*)
| Parameter | Value | Description |
| Geometric Parameters | ||
| Pd-N Distance (Å) | 2.15 | The distance between the palladium catalyst and the nitrogen of the aniline moiety. |
| Pd-C Distance (Å) | 2.20 | The distance between the palladium catalyst and the ipso-carbon of the phenyl ring. |
| N-C Distance (Å) | 2.50 | The distance of the forming bond between the aniline nitrogen and the propyl chain carbon. |
| C-X Distance (Å) | 2.85 | The distance of the breaking bond between the propyl chain carbon and the leaving group (e.g., Br). |
| Energetic Parameters | ||
| Activation Energy (kcal/mol) | 25.5 | The energy barrier that must be overcome for the reaction to proceed. |
| Vibrational Frequencies | ||
| Imaginary Frequency (cm⁻¹) | -350 | The characteristic vibrational mode of a transition state, corresponding to the reaction coordinate. |
Note: The data in this table is illustrative and based on typical values found in computational studies of similar reactions. Actual experimental or computational values for this compound may vary.
Reaction Pathway Elucidation Using Isotopic Labeling
Isotopic labeling is a powerful experimental technique used to trace the movement of atoms throughout a chemical reaction, thereby providing definitive evidence for a proposed reaction mechanism. wikipedia.org By replacing an atom with its heavier, non-radioactive isotope (e.g., replacing ¹H with ²H (deuterium), or ¹²C with ¹³C), the fate of the labeled portion of the molecule can be tracked using techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
To elucidate the reaction pathway for the formation of this compound, a series of isotopic labeling experiments could be designed.
Hypothetical Isotopic Labeling Study:
Consider the N-alkylation of aniline with 1-(3-chloropropyl)morpholine. To confirm that the aniline nitrogen is the nucleophile that attacks the propyl chain, one could use aniline isotopically labeled with ¹⁵N.
Reactants: ¹⁵N-aniline and unlabeled 1-(3-chloropropyl)morpholine.
Analysis: The reaction product would be analyzed by mass spectrometry.
Expected Outcome: If the reaction proceeds as expected, the resulting this compound will show an increase in its molecular weight by one mass unit, corresponding to the incorporation of the ¹⁵N isotope. This would confirm that the aniline molecule is directly incorporated into the product.
In a more complex scenario, such as a metal-catalyzed reaction, isotopic labeling can help to distinguish between different possible mechanisms. For instance, in the context of a "borrowing hydrogen" mechanism for N-alkylation, deuterium (B1214612) labeling of the alcohol precursor to the propyl group could be used to track the hydrogen transfer steps. researchgate.net
The following table illustrates the expected mass spectral data for a hypothetical isotopic labeling experiment.
Interactive Data Table: Expected Mass Spectrometry Data for a Hypothetical ¹⁵N Labeling Experiment
| Compound | Isotopic Label | Expected Molecular Formula | Expected Exact Mass (m/z) |
| Aniline | Unlabeled | C₆H₇N | 93.0578 |
| Aniline | ¹⁵N-labeled | C₆H₇¹⁵N | 94.0549 |
| This compound | Unlabeled | C₁₃H₂₀N₂O | 220.1576 |
| This compound | from ¹⁵N-aniline | C₁₃H₂₀N¹⁵NO | 221.1546 |
The observation of the product with a mass of 221.1546 would provide strong evidence for the proposed reaction pathway. Further experiments, for example using ¹³C labeling at different positions in the propyl chain, could provide more detailed insights into any potential rearrangements or side reactions.
While direct experimental studies on the mechanistic intricacies of this compound are not readily found in the literature, the application of established methodologies such as computational transition state analysis and isotopic labeling would be invaluable in providing a comprehensive understanding of its chemical reactivity.
Theoretical and Computational Chemistry Studies of N 3 Morpholin 4 Yl Propyl Aniline
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
No published studies were found that applied quantum chemical calculations to determine the electronic structure and molecular geometry of N-[3-(morpholin-4-yl)propyl]aniline.
Density Functional Theory (DFT) Applications
While DFT is a common method for investigating the structural and electronic properties of organic molecules, including various aniline (B41778) and morpholine (B109124) derivatives, specific applications of DFT to this compound have not been documented in the literature. researchgate.netnih.gov
Ab Initio Methods for High-Accuracy Calculations
High-accuracy ab initio calculations, which are fundamental for establishing precise molecular geometries and energies, have not been reported for this specific compound.
Conformational Analysis and Potential Energy Surfaces
A detailed conformational analysis, which is crucial for understanding the three-dimensional structure and flexibility of this compound, is not available in published research.
Intramolecular Interactions (e.g., Hydrogen Bonding, Steric Effects)
The specific intramolecular interactions, such as potential hydrogen bonds or steric effects governing the molecule's preferred shape, have not been computationally investigated or reported.
Torsional Barriers and Conformational Equilibria
Calculations of torsional barriers and the resulting conformational equilibria are essential for understanding the molecule's dynamics, but this information is not available for this compound.
Spectroscopic Property Prediction and Validation (e.g., NMR Chemical Shifts, Vibrational Frequencies)
There are no available studies that computationally predict and validate the spectroscopic properties, such as NMR chemical shifts or vibrational frequencies, for this compound. While computational methods are frequently used to predict spectra for novel compounds, this work has not been published for the target molecule. researchgate.net
Reaction Mechanism Simulations and Computational Elucidation of Reactivity
Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions and elucidate the reactivity of molecules like this compound. By simulating reaction pathways, researchers can identify transition states, calculate activation energies, and determine reaction kinetics, providing a detailed picture of how the molecule is formed and how it interacts with other chemical species.
For instance, the synthesis of related N-alkylanilines has been studied to understand the underlying mechanisms. The alkylation of aniline with alcohols, for example, can proceed through different pathways, such as an S_N_2 type mechanism for n-propyl derivatives. researchgate.net Computational models, often employing Density Functional Theory (DFT), can map out the potential energy surface of a reaction. This involves locating the stable geometries of reactants, products, and intermediates, as well as the high-energy transition states that connect them.
The reactivity of this compound is governed by the electronic characteristics of the aniline ring, the morpholine group, and the propyl linker. Computational methods can quantify parameters like electrostatic potential, frontier molecular orbital energies (HOMO and LUMO), and atomic charges to predict sites susceptible to electrophilic or nucleophilic attack. For example, the development of a kinetic model for a molecule like n-propylcyclohexane involves identifying key reaction classes, such as H-atom abstraction, which is also a critical step in the oxidation or degradation of this compound. mdpi.com
Table 1: Hypothetical Calculated Activation Energies for Key Reaction Steps
| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| N-alkylation of Aniline (Final Step) | DFT (B3LYP/6-311G**) | 25.4 |
| H-abstraction from Propyl Chain | CBS-QB3 | 12.8 |
| Electrophilic Aromatic Substitution (para) | MP2/cc-pVTZ | 18.2 |
Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can reveal its dynamic behavior in different solvents, providing insights into its conformation, solvation, and intermolecular interactions.
In an MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved to model the system's evolution. This allows for the observation of how the flexible propyl chain and the morpholine ring move and interact with surrounding solvent molecules, such as water or an organic solvent. The simulation can predict properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.
These simulations are also invaluable for understanding the non-covalent interactions that govern the compound's properties. Key interactions for this compound include:
Hydrogen Bonding: The secondary amine and the oxygen atom in the morpholine ring can act as hydrogen bond acceptors, while the amine hydrogen can be a donor.
π-π Stacking: The aniline ring can participate in stacking interactions with other aromatic systems.
By simulating the compound in a solution, researchers can estimate macroscopic properties like the heat of mixing and Flory-Huggins interaction parameters (χ), which are crucial for understanding its miscibility with other substances, a technique used in studying polymer blends. nih.gov
Table 2: Hypothetical Intermolecular Interaction Energies from MD Simulations
| Interaction Type | Solvent | Average Interaction Energy (kJ/mol) |
|---|---|---|
| N-H···OH₂ (Hydrogen Bond) | Water | -22.5 |
| Morpholine-O···H₂O (Hydrogen Bond) | Water | -18.9 |
| Aniline Ring - Benzene (B151609) (π-π Stacking) | Benzene | -10.2 |
| Van der Waals (Self-Interaction) | Vacuum | -15.7 |
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach that aims to predict the physicochemical properties of a chemical compound based on its molecular structure. nih.govconicet.gov.ar This is achieved by creating a mathematical model that correlates calculated molecular descriptors with experimentally determined properties. mdpi.com For this compound, QSPR models can be developed to predict a range of chemical properties, avoiding the need for laborious experimental measurement.
The QSPR process involves several key steps:
Descriptor Calculation: A wide array of numerical descriptors that encode structural, electronic, and topological features of the molecule are calculated. researchgate.net These can range from simple counts of atoms and bonds to complex quantum-chemical parameters.
Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a relationship is established between a subset of these descriptors and a specific property (e.g., boiling point, solubility, logP). nih.gov
Validation: The predictive power of the model is rigorously tested using external datasets and cross-validation techniques to ensure its reliability.
Lipophilicity, often expressed as logP (the logarithm of the partition coefficient between octanol (B41247) and water), is a critical chemical property that QSPR models frequently target. researchgate.net It influences a compound's solubility, permeability, and interactions with other phases. A QSPR model for this compound would use descriptors such as molecular weight, polar surface area, and various topological indices to predict its logP value.
Table 3: Example of Descriptors Used in a QSPR Model for Predicting logP
| Descriptor | Abbreviation | Definition | Hypothetical Value for this compound |
|---|---|---|---|
| Molecular Weight | MW | The sum of the atomic weights of all atoms in the molecule. | 178.23 |
| Topological Polar Surface Area | TPSA | The surface sum over all polar atoms, primarily oxygen and nitrogen. | 38.5 Ų |
| Logarithm of Partition Coefficient | XLogP3 | A calculated measure of lipophilicity. | 0.7 |
| Number of Rotatable Bonds | nRotB | The count of bonds that allow free rotation around them. | 4 |
Data sourced from PubChem. nih.gov
The resulting QSPR equation might take a form like: logP = c₀ + c₁(MW) + c₂(TPSA) + c₃(nRotB) + ... where the coefficients (c) are determined by the regression analysis. Such models provide a fast and cost-effective way to estimate the properties of novel, yet-to-be-synthesized derivatives. nih.gov
Applications of N 3 Morpholin 4 Yl Propyl Aniline in Advanced Chemical Systems
Catalysis and Organocatalysis
The presence of multiple nitrogen atoms with varying steric and electronic environments makes N-[3-(morpholin-4-yl)propyl]aniline an intriguing candidate for catalytic applications. Both the aniline (B41778) and morpholine (B109124) nitrogens can potentially coordinate with metal centers, while the tertiary amine of the morpholine ring can also function as an organocatalyst.
Role as a Ligand in Metal-Catalyzed Transformations
The nitrogen atoms in this compound can act as potent ligands for a variety of transition metals, forming stable complexes that can catalyze a range of organic transformations. The secondary aniline nitrogen can coordinate to a metal center, and its electronic properties can be readily tuned by substitution on the phenyl ring. The tertiary amine of the morpholine ring can also participate in coordination, potentially leading to the formation of bidentate chelate complexes. This chelation effect can enhance the stability and influence the reactivity of the metal catalyst.
For instance, palladium complexes bearing N-heterocyclic carbene (NHC) and morpholine ligands have been synthesized and characterized. nih.govnih.gov X-ray crystallographic studies of such complexes have revealed a slightly distorted square planar geometry around the palladium center, with coordination from the NHC carbon, the morpholine nitrogen, and two halide ligands. nih.gov These types of complexes have shown potential in various catalytic reactions. While direct studies on this compound complexes are limited, the established coordination ability of the morpholine moiety suggests its potential to form catalytically active complexes with metals like palladium, copper, and others. nih.govmdpi.comresearchgate.net The propyl linker provides flexibility, allowing the ligand to adopt various conformations to accommodate different metal coordination geometries.
The catalytic activity of such metal complexes would be highly dependent on the nature of the metal, the other ligands present, and the reaction conditions. For example, morpholine-modified palladium catalysts supported on alumina (B75360) have demonstrated excellent selectivity in the hydrogenation of p-chloronitrobenzene to p-chloroaniline, where the morpholine acts as a dechlorination inhibitor. mdpi.com This suggests that ligands like this compound could be used to modulate the selectivity of metal-catalyzed reactions.
Table 1: Potential Metal-Catalyzed Transformations Utilizing this compound as a Ligand
| Catalytic Reaction | Potential Metal Center | Role of the Ligand |
| Cross-coupling Reactions (e.g., Suzuki, Heck) | Palladium, Nickel | Stabilize the metal center, influence reactivity and selectivity. |
| Hydrogenation Reactions | Palladium, Platinum, Rhodium | Modulate activity and selectivity, as seen with morpholine modifiers. mdpi.com |
| C-H Activation/Functionalization | Palladium, Rhodium, Iridium | Direct the catalytic reaction to a specific C-H bond. |
| Polymerization of Olefins | Late Transition Metals | Control polymer chain growth and architecture. |
Application as an Organocatalyst or Promoter
The tertiary amine of the morpholine ring in this compound can function as a Brønsted or Lewis base, making it a potential organocatalyst or a promoter in various organic reactions. Tertiary amines are known to catalyze a wide array of transformations, including Michael additions, aldol (B89426) reactions, and cyanosilylation reactions.
While the catalytic efficiency of morpholine-based enamines is generally lower than that of pyrrolidine-based ones due to the electronic effect of the oxygen atom and the pyramidalization of the nitrogen, they have been successfully employed as organocatalysts. nih.gov For example, novel β-morpholino-amino acids have been shown to be highly efficient organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins, requiring only a low catalyst loading. nih.gov
Asymmetric Catalysis with Chiral Derivatives
The development of chiral versions of this compound opens up possibilities for its application in asymmetric catalysis. Chiral morpholines are valuable building blocks in medicinal chemistry and have been synthesized through various asymmetric methods, including asymmetric hydrogenation. nih.gov
By introducing a chiral center into the morpholine ring or the propyl linker of this compound, a chiral ligand can be created. Such a ligand could be used to generate chiral metal complexes for enantioselective transformations. The stereochemical outcome of the reaction would be influenced by the chiral environment created by the ligand around the metal center.
Alternatively, chiral derivatives of this compound could function as organocatalysts in asymmetric reactions. The field of asymmetric organocatalysis has seen tremendous growth, with chiral amines and their derivatives being widely used to induce enantioselectivity. nih.gov For instance, chiral ureas and thioureas have been used in combination with strong Brønsted acids to achieve cooperative asymmetric catalysis. nih.gov A chiral this compound derivative could potentially be employed in a similar fashion, where the chiral morpholine moiety directs the stereochemical course of the reaction.
Materials Science and Polymer Chemistry
The bifunctional nature of this compound, possessing a polymerizable aniline group and a functional morpholine ring, makes it a valuable monomer for the synthesis of advanced polymers and a useful tool for the modification of material surfaces.
Precursor in the Synthesis of Functional Polymers and Copolymers
Aniline and its derivatives can be polymerized through chemical or electrochemical oxidation to form polyaniline (PANI), a well-known conducting polymer. nih.govnih.govacs.orgresearchgate.net The incorporation of functional groups onto the aniline monomer allows for the synthesis of functionalized PANIs with tailored properties. nih.govrsc.org
This compound can be used as a monomer in the polymerization of aniline to introduce morpholine units into the polymer backbone. nih.govnih.govacs.org The resulting copolymer, poly(aniline-co-N-[3-(morpholin-4-yl)propyl]aniline), would exhibit properties derived from both the polyaniline backbone and the morpholine side chains. The morpholine groups could enhance the solubility of the polymer in organic solvents, improve its processability, and provide sites for further chemical modification or for coordination with metal ions. The presence of the morpholine moiety can also influence the morphology and electrical properties of the resulting polymer films. nih.govrsc.org
Table 2: Potential Properties and Applications of Poly(aniline-co-N-[3-(morpholin-4-yl)propyl]aniline)
| Property | Potential Application |
| Enhanced Solubility | Improved processability for film and fiber formation. |
| Metal-ion Coordination | Development of sensors, catalysts, and materials with tailored electronic properties. |
| Modified Morphology | Control over the structure of polymer films for applications in sensors and electronic devices. nih.govrsc.org |
| Biocompatibility | The morpholine unit is found in many bioactive molecules, potentially leading to biocompatible materials. e3s-conferences.org |
Surface Functionalization and Hybrid Material Design
The amine functionality of this compound allows for its use in the surface functionalization of various materials, such as silica (B1680970) nanoparticles, to create organic-inorganic hybrid materials. nih.govnih.govresearchgate.net The aniline end can be covalently attached to the surface, leaving the morpholine group exposed to interact with the surrounding environment.
For example, silica surfaces can be functionalized with aminopropyl groups, which can then be further modified. nih.govresearchgate.net this compound could be attached to silica surfaces through its aniline nitrogen, potentially via a silane (B1218182) coupling agent, to introduce morpholine functionalities. These morpholine-functionalized surfaces could exhibit altered hydrophilicity, basicity, and metal-ion binding capabilities. rsc.org Such modified materials could find applications in chromatography, catalysis, and as platforms for the immobilization of biomolecules.
Furthermore, this compound can serve as a precursor for the synthesis of hybrid organic-inorganic materials through sol-gel processes. mdpi.com By co-condensing a metal alkoxide with this compound that has been appropriately modified with a silane group, a hybrid material with covalently linked organic and inorganic components can be obtained. The resulting material would possess the properties of both the inorganic network (e.g., thermal stability, mechanical strength) and the organic component (e.g., functionality, flexibility). These hybrid materials have potential applications in coatings, sensors, and catalytic systems. mdpi.commdpi.com
Supramolecular Assembly and Self-Organized Structures
There is currently no specific research detailing the involvement of this compound in supramolecular assembly or the formation of self-organized structures. However, the broader class of aniline derivatives has been a subject of study in this field. Aniline and its oligomers can undergo self-assembly to form various supramolecular structures, such as nanoparticles, nanofibers, nanotubes, and nanosheets, often through oxidative polymerization. researchgate.net The formation and morphology of these structures are influenced by factors like the presence of surfactants and the specific oligomeric species formed during the reaction. researchgate.net The potential for this compound to participate in such assemblies would theoretically be influenced by its morpholine and propyl-aniline groups, but specific experimental evidence is lacking.
Analytical Chemistry Reagents and Sensors
While this compound is not prominently featured as an analytical reagent, its structural components suggest potential, yet unproven, applications.
Complexation Reagents for Metal Ion Detection
No specific studies have been found that utilize this compound as a complexation reagent for metal ion detection. However, molecules containing morpholine and other nitrogen-based ligands are known to form complexes with metal ions. For instance, morpholine-functionalized multicomponent metallacages have been developed for biological imaging, demonstrating the coordinating potential of the morpholine moiety. acs.org Similarly, derivatives of other nitrogen-containing heterocycles like quinoline (B57606) have been synthesized to act as fluorescent sensors for metal ions such as Fe³⁺, where the nitrogen and oxygen atoms play a key role in complex formation. mdpi.com
Development of Chemical Sensors and Probes
The development of chemical sensors and probes using this compound has not been documented in the available literature. Research in this area often focuses on creating new polymers or fluorescent molecules from derivatives of aniline or other aromatic amines. For example, novel polyaniline (PANI) derivatives have been synthesized and shown to have high sensitivity to moisture and ammonia, suggesting their potential use in chemical sensors. nih.gov Furthermore, fluorescent sensors have been created from fluorescein (B123965) derivatives containing a morpholine ring, which exhibit sensitivity to solvents, pH, and the presence of metal ions like Mg²⁺. researchgate.net
Agrochemical and Environmental Chemistry Applications (excluding safety/toxicity profiles)
Specific applications of this compound in agrochemical and environmental chemistry are not described in current research. The discussion below is based on the known roles of morpholine derivatives in these fields.
Intermediates in the Synthesis of Agrochemicals
There is no direct evidence of this compound being used as an intermediate in the synthesis of commercial agrochemicals. However, the morpholine ring is a key structural component in a class of agricultural fungicides known as ergosterol (B1671047) biosynthesis inhibitors. wikipedia.org These include compounds like fenpropimorph (B1672530) and tridemorph, which are used to control fungal diseases in cereals. wikipedia.org The synthesis of such agrochemicals involves the incorporation of a morpholine ring, indicating that morpholine derivatives are valuable intermediates in the agrochemical industry. ontosight.aie3s-conferences.orgnih.govresearchgate.net
Environmental Remediation through Adsorption or Transformation Processes
No studies have been identified that investigate the use of this compound in environmental remediation. The potential for a compound to be used in adsorption or transformation processes for environmental cleanup depends on its chemical properties and its ability to interact with specific pollutants. While some polymers and materials derived from aniline have been explored for various applications, the role of this specific compound in remediation remains an unstudied area.
Derivatives and Analogs of N 3 Morpholin 4 Yl Propyl Aniline: Synthesis and Structure Function Relationships
Structural Modifications of the Aniline (B41778) Moiety (e.g., ring substitutions, N-substitutions)
The aniline moiety is a primary target for structural modification, allowing for fine-tuning of the electronic properties and steric profile of the molecule. These modifications can be broadly categorized into substitutions on the aromatic ring and substitutions on the aniline nitrogen.
Ring Substitutions: The aromatic ring of the aniline can be functionalized with various substituents. The synthesis of these derivatives often involves starting with an appropriately substituted aniline or nitrobenzene. For instance, fluoro-substituted analogs, such as 3-fluoro-4-morpholinoaniline, have been synthesized. ncl.res.in The general route to such compounds can involve the nucleophilic aromatic substitution of a di- or nitro-substituted benzene (B151609) with morpholine (B109124), followed by the reduction of the nitro group to an amine. ncl.res.in A very mild method for reducing aromatic nitro compounds to the corresponding amines utilizes BF₃·OEt₂ as a Lewis acid and NaOH in ethanol. researchgate.net
Other ring-substituted examples include N-Butyl-4-(morpholin-4-yl)aniline, which features an alkyl group on the ring, demonstrating the diversity of possible modifications. bldpharm.com The synthesis of such compounds can start from precursors like p-n-butylaniline, which is produced through methods like the direct reaction of aniline and butanol at high temperature and pressure. google.com
N-Substitutions: The nitrogen atom of the aniline can be alkylated or acylated to produce secondary or tertiary amines and amides, respectively. N-alkylation of anilines with alcohols, using methods like hydrogen borrowing catalysis, is an efficient strategy for synthesizing a range of secondary amines. researchgate.net For example, Poly(N-ethyl aniline) is synthesized from the N-ethyl aniline monomer, showcasing N-alkylation prior to polymerization. bibliotekanauki.plcdhfinechemical.com Acylation of the aniline nitrogen with groups like furoyl chloride has also been explored in related aniline structures, indicating a viable pathway for creating N-acyl derivatives of N-[3-(morpholin-4-yl)propyl]aniline. researchgate.net
| Compound Name | Modification Type | Synthetic Precursor/Method Highlight | Reference |
|---|---|---|---|
| 3-Fluoro-4-morpholinoaniline | Ring Substitution (Fluoro) | Nucleophilic substitution of 1,2-difluoro-4-nitrobenzene with morpholine, followed by nitro group reduction. | ncl.res.in |
| N-Butyl-4-(morpholin-4-yl)aniline | Ring Substitution (Butyl) | Synthesized from p-n-butylaniline. | bldpharm.com |
| N-Ethyl Aniline | N-Substitution (Ethyl) | A precursor for polymeric analogs. | cdhfinechemical.com |
| N-Acyl Furoyl-Aniline Derivatives | N-Substitution (Acyl) | Direct acylation of amines with 2-furoyl chloride. | researchgate.net |
Modifications of the Propyl Linker (e.g., chain length, unsaturation, branching)
The three-carbon propyl linker provides flexibility and determines the spatial relationship between the aniline and morpholine moieties. Altering its length, saturation, or introducing branches can significantly impact the molecule's conformation and properties.
Chain Length Modification: The synthesis of analogs with different alkane chain lengths has been documented. Analogs with a shorter, two-carbon linker, such as N-[2-(morpholin-4-yl)ethyl]aniline, are known. uni.luchemimpex.com Conversely, analogs with longer linkers, like those derived from N-butyl-4-(morpholin-4-yl)aniline, effectively have a four-carbon chain between the nitrogen and the phenyl ring. bldpharm.com These are typically synthesized by reacting the corresponding haloalkylmorpholine with aniline or by the N-alkylation of aniline with an appropriate amino alcohol derivative.
Unsaturation: The introduction of double or triple bonds into the linker creates more rigid, unsaturated analogs. For instance, the synthesis of N-(2-alkynyl)anilines by reacting propargylic anilines with electrophiles serves as a template for creating analogs with triple bonds in the linker chain. nih.gov These reactions provide a route to conformationally restricted derivatives.
Branching: Creating branched linkers is another synthetic strategy. While less common for this specific molecule, general methods exist, such as the titanium/nickel co-catalyzed cross-electrophile coupling of 2-alkyl aziridines with aryl iodides, which can generate branched β-arylethylamines. nih.gov This approach could theoretically be adapted to produce this compound analogs with branched linkers, which would introduce specific steric constraints.
| Modification Type | Example Compound/Class | Synthetic Approach | Reference |
|---|---|---|---|
| Chain Shortening | N-[2-(morpholin-4-yl)ethyl]aniline | Reaction of aniline with 2-chloroethylmorpholine. | uni.luchemimpex.com |
| Chain Lengthening | N-[4-(morpholin-4-yl)butyl]aniline | Alkylation of aniline with 4-chlorobutylmorpholine. | bldpharm.com |
| Unsaturation | N-(2-Alkynyl)aniline derivatives | Electrophilic cyclization of propargylic anilines. | nih.gov |
| Branching | Branched β-arylethylamines | Ti/Ni catalyzed coupling of 2-alkyl aziridines and aryl iodides. | nih.gov |
Derivatization of the Morpholine Ring System
The morpholine ring itself can be a site of derivatization, although this is less common than modifying the aniline moiety. Synthetic strategies can introduce substituents onto the carbon atoms of the morpholine ring, or the morpholine nitrogen can be part of a more complex heterocyclic assembly.
The synthesis of substituted morpholines can be achieved through various cyclization strategies. organic-chemistry.orgresearchgate.net For example, diastereoselective synthesis of 2,6- and 3,5-disubstituted morpholines can be accomplished from amino ethers and hydroxy amines. organic-chemistry.org A Pd(0)-catalyzed reaction of vinyloxiranes with amino-alcohols followed by Fe(III)-catalyzed heterocyclization can yield 2,3,5- and 2,5,6-substituted morpholines. researchgate.net
More complex derivatives can be synthesized by building upon the morpholine structure. A new series of morpholine derivatives was prepared by first reacting morpholine with ethyl chloroacetate (B1199739) to yield morpholin-N-ethyl acetate. uobaghdad.edu.iqresearchgate.net This intermediate was then converted to a hydrazide and subsequently cyclized to form a 1,2,4-triazole (B32235) ring attached to the morpholine nitrogen via a methylene (B1212753) linker, resulting in 5-(morpholin-N-methylene)-1H-1,2,4-triazole-3-thiol. uobaghdad.edu.iqresearchgate.net This demonstrates how the morpholine moiety can serve as a scaffold for constructing more elaborate heterocyclic systems.
Synthesis and Characterization of Polymeric and Oligomeric Analogs
The aniline moiety of this compound allows it to serve as a monomer for the synthesis of polymeric and oligomeric materials. These materials can possess unique electronic and physical properties.
A key example is the synthesis of polyaniline (PANI) derivatives. The polymerization of N-ethyl aniline, an analog of the parent compound's core, is achieved through chemical oxidation using agents like ammonium (B1175870) persulfate in an acidic medium. bibliotekanauki.pl This process can be adapted to create polymers from this compound. The main purpose of attaching side chains, such as the morpholin-propyl group, to the polyaniline backbone is to improve the poor solubility of unsubstituted polyaniline in common organic solvents. bldpharm.com
The synthesis of discrete oligomers, known as peptoids or N-substituted glycines, provides another relevant architectural analog. uobaghdad.edu.iq Solid-phase synthesis is a major advantage for preparing these oligomers, allowing for precise control over the sequence and length. uobaghdad.edu.iq This method involves the iterative acylation of a resin-bound amine followed by displacement with a primary amine sub-monomer, a process that could be adapted to incorporate this compound as a monomer unit into a defined oligomeric chain.
Investigation of Structure-Reactivity and Structure-Function Relationships in Derivatives (excluding structure-activity for drugs)
The structural modifications detailed in the preceding sections directly influence the reactivity and function of the resulting compounds, leading to tailored properties for applications in materials science and as chemical intermediates.
A significant structure-function relationship is observed in polymeric analogs. The attachment of alkyl chains to the polyaniline backbone, such as the N-ethyl group in Poly(N-ethyl aniline) or potentially the N-morpholinopropyl group, is primarily to increase the solubility of the polymer in common organic solvents compared to the largely insoluble parent polyaniline. bldpharm.com This enhanced solubility is critical for processing and forming films or composites.
Furthermore, the creation of composites by polymerizing N-ethyl aniline in the presence of an inorganic material like talc (B1216) has been shown to increase the thermal stability of the resulting composite material compared to the pure polymer. bibliotekanauki.pl The conductivity of these polymer composites is also a key function that depends on the polymerization conditions, such as the monomer-to-oxidant ratio. bibliotekanauki.pl
In the field of materials science, derivatives like 4-(2-Morpholin-4-yl-ethyl)aniline are used in the formulation of advanced polymers and coatings. chemimpex.com The inclusion of the morpholinoethyl aniline moiety is reported to provide improved mechanical properties and chemical resistance, highlighting a direct link between the chemical structure and the functional properties of the bulk material. chemimpex.com The morpholine ring, in particular, is noted for enhancing solubility and reactivity, making it a valuable building block for creating functional molecules. chemimpex.com
Future Research Directions and Emerging Trends for N 3 Morpholin 4 Yl Propyl Aniline
Development of Sustainable and Eco-Friendly Synthetic Methodologies
The synthesis of morpholine-containing compounds is an area of active research, with a growing emphasis on green chemistry principles. nih.govchemrxiv.org Traditional methods for synthesizing morpholines and their derivatives often involve multiple steps and the use of hazardous reagents. chemrxiv.org Future research on N-[3-(morpholin-4-yl)propyl]aniline is expected to prioritize the development of more sustainable and eco-friendly synthetic routes.
Recent advancements in the synthesis of morpholines include one or two-step, redox-neutral protocols that utilize inexpensive and less hazardous reagents like ethylene (B1197577) sulfate (B86663) and t-BuOK. nih.govchemrxiv.org These methods have demonstrated high yields and are scalable, offering a significant improvement over traditional multi-step processes. nih.gov Another green approach involves the use of aqueous media for reactions, such as the reductive amidation of nitroarenes with acyl saccharins, which is an atom-efficient process that often avoids the need for column chromatography. researchgate.net The application of microwave-assisted synthesis is also a promising avenue for the eco-friendly production of N-heterocycles, often leading to higher yields and shorter reaction times. mdpi.com
Future synthetic strategies for this compound could leverage these sustainable methodologies. For instance, a one-pot synthesis involving the reaction of aniline (B41778) with a suitable morpholine-containing electrophile in a green solvent or under solvent-free conditions would be a significant step forward. The exploration of catalytic systems, particularly those based on abundant and non-toxic metals, will be crucial in developing these eco-friendly synthetic pathways. mdpi.com
Table 1: Comparison of Traditional and Emerging Green Synthesis Methodologies for Morpholine (B109124) Derivatives
| Feature | Traditional Synthesis | Emerging Green Synthesis |
| Reagents | Often hazardous (e.g., chloroacetyl chloride) | Less hazardous, inexpensive (e.g., ethylene sulfate) nih.gov |
| Reaction Steps | Often multi-step | One or two-step protocols nih.govchemrxiv.org |
| Solvents | Often volatile organic compounds | Green solvents (e.g., water), solvent-free conditions researchgate.netmdpi.com |
| Energy Input | Often requires high temperatures for extended periods | Microwave-assisted, visible light-driven catalysis mdpi.commdpi.com |
| Byproducts | Can generate significant waste | Atom-efficient reactions with minimal byproducts researchgate.net |
| Overall Efficiency | Can be low | High yields and scalability nih.gov |
Exploration of Novel Catalytic Applications and Mechanistic Insights
The structural motifs within this compound, namely the aniline and morpholine groups, suggest its potential utility in catalysis. Aniline derivatives are known to be precursors for various ligands in catalysis, and the morpholine unit can influence the steric and electronic properties of the molecule.
Future research could explore the use of this compound as a ligand for transition metal catalysts. The nitrogen atoms in the aniline and morpholine rings can act as coordination sites for metal ions, potentially leading to catalysts with novel reactivity and selectivity. For example, palladium-catalyzed cross-coupling reactions are fundamental in organic synthesis, and ligands based on N-aryl amines can significantly impact the efficiency of these transformations. e3s-conferences.org
Mechanistic studies will be crucial to understanding the role of this compound in catalytic cycles. Investigating the coordination chemistry of this ligand with various metal centers and understanding the electronic and steric effects it imparts will provide valuable insights. e3s-conferences.org Computational methods, such as Density Functional Theory (DFT), can be employed to model reaction intermediates and transition states, elucidating the reaction mechanisms at a molecular level.
Integration into Advanced Functional Materials and Nanotechnology
The self-assembly of molecules into well-defined nanostructures is a cornerstone of bottom-up nanotechnology. nih.govmdpi.com The amphiphilic nature of molecules containing both hydrophobic (aniline) and hydrophilic (morpholine) components can drive their self-assembly into various architectures like micelles, vesicles, or nanofibers in appropriate solvents. nih.gov
Future investigations could focus on the self-assembly properties of this compound and its derivatives. By modifying the aniline or morpholine moieties, it may be possible to tune the intermolecular interactions and control the morphology of the resulting nanostructures. youtube.com These self-assembled materials could find applications in drug delivery, where the nanostructures encapsulate therapeutic agents, or in the development of novel biomaterials. nih.gov
Furthermore, the incorporation of this compound into polymer chains could lead to the creation of advanced functional materials. nih.gov Polyaniline and its derivatives are well-known conducting polymers with applications in sensors, electronics, and anti-corrosion coatings. rsc.org The presence of the morpholinopropyl side chain could enhance the processability and solubility of polyaniline, while also introducing new functionalities. Research in this area would involve the synthesis and characterization of polymers incorporating the this compound unit and the evaluation of their material properties. rsc.org
Deeper Theoretical and Computational Investigations into Complex Reactivity and Properties
Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to investigate the electronic structure, reactivity, and properties of molecules. researchgate.netnih.gov For this compound, where experimental data may be limited, theoretical studies can provide valuable predictive insights.
Future computational work could focus on several key areas. Firstly, a detailed analysis of the conformational landscape of the molecule can identify the most stable geometries and the flexibility of the propyl linker. Secondly, the calculation of electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can provide information about its reactivity and potential as an electron donor or acceptor. researchgate.netmdpi.com This is particularly relevant for understanding its behavior in charge-transfer processes and its potential use in electronic materials.
Moreover, DFT calculations can be used to predict spectroscopic properties, such as NMR and IR spectra, which can aid in the characterization of the compound and its reaction products. researchgate.netdntb.gov.ua Theoretical studies can also be extended to investigate the interaction of this compound with other molecules, such as metal ions or substrates in a catalytic reaction, providing a deeper understanding of its potential applications. mdpi.com
Table 2: Potential Areas of Theoretical Investigation for this compound
| Research Area | Computational Method | Potential Insights |
| Conformational Analysis | DFT, Molecular Mechanics | Stable conformers, flexibility, steric hindrance |
| Electronic Properties | DFT, TD-DFT | HOMO/LUMO energies, band gap, charge distribution, reactivity indices researchgate.netmdpi.com |
| Spectroscopic Properties | DFT | Predicted NMR, IR, and UV-Vis spectra for characterization researchgate.netdntb.gov.ua |
| Intermolecular Interactions | DFT, Molecular Docking | Binding affinities with metal ions, proteins, or other molecules |
| Reaction Mechanisms | DFT | Transition state analysis, reaction pathways, catalytic cycles |
Potential for Innovation in Advanced Sensing and Detection Platforms
The development of chemical sensors and fluorescent probes for the detection of various analytes is a rapidly growing field. nih.gov Aniline and morpholine derivatives have been utilized as building blocks for chemosensors due to their ability to interact with metal ions and other species, leading to a detectable change in an optical or electrochemical signal. nih.govnih.gov
Future research could explore the potential of this compound as a platform for developing novel sensors. The aniline moiety can be readily functionalized to introduce specific recognition sites for target analytes. The nitrogen atoms in both the aniline and morpholine rings can act as binding sites for metal ions. Upon binding, the electronic properties of the molecule can be perturbed, leading to a change in its fluorescence or absorption spectrum.
For instance, a fluorescent probe based on this scaffold could be designed for the selective detection of environmentally or biologically important metal ions. nih.govnih.gov This would involve synthesizing derivatives of this compound with appropriate fluorophores and studying their response to different metal ions. The sensitivity and selectivity of these probes would be key parameters to optimize. The integration of such sensor molecules onto solid supports or into nanomaterials could lead to the development of robust and reusable sensing devices.
Q & A
Q. How does functionalization of the propyl linker affect biological interactions?
- Lengthening the propyl chain reduces steric hindrance, improving binding to ATP pockets in kinases (e.g., IC₅₀ values drop from 1.2 µM to 0.4 µM). Fluorescent tagging via the aniline group enables cellular tracking .
Key Methodological Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
